Sabcomeline vs. Xanomeline and Milameline: Functional Potency and Intrinsic Efficacy at Human M1 Receptors
In a direct head-to-head comparison using microphysiometry on human cloned M1 receptors, sabcomeline exhibited the highest functional potency (pEC50 = 7.2) among the three partial agonists tested, but also the lowest maximal efficacy (Emax = 45% of carbachol). Xanomeline showed intermediate potency (pEC50 = 6.8) and efficacy (Emax = 60%), while milameline was the least potent (pEC50 = 6.4) with the highest efficacy (Emax = 75%) [1]. Sabcomeline's combination of high potency and low efficacy is critical for achieving M1 activation without triggering receptor desensitization or peripheral side effects [1].
| Evidence Dimension | Functional potency (pEC50) and maximal efficacy (Emax) at human M1 receptor |
|---|---|
| Target Compound Data | pEC50 = 7.2, Emax = 45% |
| Comparator Or Baseline | Xanomeline: pEC50 = 6.8, Emax = 60%; Milameline: pEC50 = 6.4, Emax = 75%; Carbachol (full agonist): Emax = 100% |
| Quantified Difference | Sabcomeline is 2.5-fold more potent than xanomeline and 6.3-fold more potent than milameline at M1 receptors, but with 25% and 40% lower relative efficacy, respectively. |
| Conditions | Human cloned M1 receptors expressed in CHO cells; microphysiometry assay measuring extracellular acidification rate; carbachol as reference full agonist. |
Why This Matters
This unique potency-efficacy profile underpins sabcomeline's improved therapeutic window in vivo, enabling cognitive enhancement at doses that avoid cholinergic side effects.
- [1] Wood MD, Murkitt KL, Ho M, Watson JM, Brown F, Hunter AJ, Middlemiss DN. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. Br J Pharmacol. 1999 Apr;126(7):1620-4. View Source
